molecular formula C19H16ClNO4S2 B3013146 4-Chlorophenyl 4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl sulfone CAS No. 339017-10-6

4-Chlorophenyl 4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl sulfone

Cat. No. B3013146
CAS RN: 339017-10-6
M. Wt: 421.91
InChI Key: NFNPUUDOCGPCDN-UHFFFAOYSA-N
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Description

Stereoselective Behavior Analysis

The functional diltiazem analogue 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine exhibits stereoselective behavior, which is crucial for its role as an L-type calcium channel blocker. The separation of enantiomers and the assignment of their absolute configuration were achieved through chiral HPLC and VCD in conjunction with DFT calculations. The study of their functional, electrophysiological, and binding properties revealed significant differences between the enantiomers, which were supported by in silico superimpositions over diltiazem. These findings suggest specific molecular regions responsible for cardiac stereoselectivity and vascular stereospecificity .

Analytical Method for Contaminants

An analytical method involving column chromatography was developed for the separation and determination of chlorinated hydrocarbon contaminants and their methyl sulfone metabolites in biological tissues. The method showed high mean recovery and good precision for various analytes across different substrates. Sensitivity and linearity were tested using different detection techniques, with electron-capture detection (ECD) or total ion current (TIC) recommended for quantitative analysis due to lower variability in response factors compared to SIM .

COX-2 Inhibitors Synthesis

A series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines were synthesized and evaluated for their ability to inhibit cyclooxygenase isozymes COX-1 and COX-2. The introduction of a substituent at C5 of the central pyridine resulted in optimum COX-2 inhibitory activity, with 5-Chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine being identified as the most effective compound in this series .

Vibrational Spectral Analysis

The compound 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile underwent vibrational spectral analysis using FT-IR and FT-Raman techniques. Computational methods were used to determine the equilibrium geometry and vibrational wave numbers. The study also included NBO analysis, MEP analysis, and molecular docking, suggesting potential inhibitory activity against GPb and possible anti-diabetic properties .

Synthetic Utility of Tetrachloropyridine

The synthesis of 4-Phenylsulfonyl-2,3,5,6-tetrachloropyridine was achieved through the reaction of sodium phenylsulfinate with pentachloropyridine. The study of reactions with various nucleophiles revealed the impact of the electron-withdrawing phenylsulfonyl group on the regiochemistry of aromatic nucleophilic substitution. The structures of the synthesized compounds were confirmed using various spectroscopic methods and X-ray crystallography .

Crystal Structure of Methyl-(4-chlorophenyl)sulfone

X-ray diffraction was used to determine the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone. The study found that the molecules form pairs oriented by their chlorine atoms, creating endless ribbons of paired associates within the crystal architecture .

Molecular Structure of Pyrrolopyridine

The crystal structure of 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine was analyzed, revealing a three-dimensional network stabilized by π–π interactions. The dihedral angle between the 4-methylphenylsulfonyl ring and the pyrrolopyridine unit was determined, contributing to the understanding of the compound's molecular structure .

Green Metric Evaluation of Pyridine Synthesis

The modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, was described. The synthesis involved several steps, including N-oxidation, one-pot synthesis, oxidation, and chlorination. The green metrics assessment of the process highlighted the low E-factor value for one of the steps, indicating less waste generation .

Sulfonation and Sulfation Reactions

The study of sulfonation and sulfation reactions of chloro- and dichlorophenols, as well as certain phenoxyacetic acids, with concentrated aqueous sulfuric acid and sulfur trioxide, revealed the influence of the hydroxy substituent on isomer distribution. The research provided insights into the directing effects of different substituents during these reactions .

Synthesis of Methylthio- and Methylsulfonyl-polychlorobiphenyls

A one-step preparation method for methylthiopolychlorobiphenyls from methanethiolate and chlorinated biphenyls was described. The resulting methylthiopolychlorobiphenyls were oxidized to produce methylsulfonylpolychlorobiphenyls. The compounds were characterized by various analytical techniques, and the method was also applied to a technical mixture of polychlorinated biphenyls (PCB) .

Scientific Research Applications

Sulfonation Studies

  • The sulfonation of phenyl methanesulfonates has been explored, with significant findings on the formation of sulfonic acids through this process. This research provides insights into the chemical behavior and potential applications of sulfones in sulfonation reactions (Wit, Cerfontain, & Woldhuis, 2010).

Synthesis of Heteroaromatic Compounds

  • Studies have demonstrated the synthesis of important heteroaromatics from compounds like methyl phenyl sulfone. This synthesis process is crucial in the pharmaceutical industry for creating various compounds (Yokoyama, Tsuji, & Imamoto, 1984).

Crystal and Molecular Structure Analysis

  • Research involving X-ray diffraction has been used to determine the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone. Understanding these structures is fundamental in material science and drug design (Adamovich et al., 2017).

Docking Studies and Structural Analysis

  • Docking studies and crystal structure analyses of related compounds provide valuable information for drug discovery and development, particularly in understanding how these molecules interact with biological targets (Al-Hourani et al., 2015).

Molecular Conformation and Hydrogen Bonding

  • Research into the molecular conformations and hydrogen bonding of related compounds aids in understanding their chemical properties and potential applications in various fields, including pharmaceuticals and materials science (Sagar et al., 2017).

Nucleophilic Substitution Studies

  • Investigations into the vicarious nucleophilic substitution of pyridines and triazines offer insights into the chemical reactivity and potential synthetic applications of sulfones (Nagata et al., 1993).

Miscellaneous Studies

  • Other studies include the synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls, which are important in understanding the environmental impact and potential applications of these compounds in various industries (Bergman & Wachtmeister, 1978).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. If it’s a drug, it would interact with biological targets in the body. If it’s a reagent, its mechanism of action would depend on the chemical reactions it’s involved in .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to refer to the Safety Data Sheet (SDS) for specific safety information .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be studied for its potential use in pharmaceuticals, as a reagent in chemical reactions, or for other purposes .

properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-4-methyl-3-methylsulfonyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4S2/c1-13-12-17(14-6-4-3-5-7-14)21-19(18(13)26(2,22)23)27(24,25)16-10-8-15(20)9-11-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNPUUDOCGPCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenyl 4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl sulfone

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